Organoleptic Differentiation: Roasted/Fatty vs. Alliaceous/Tropical Notes
The organoleptic profile of 3-((2-Mercapto-1-methylpropyl)thio)-2-butanol (CAS 54957-02-7) is distinctly different from its simpler analog, 2-Mercapto-3-butanol (FEMA 3502). At standard evaluation concentrations (0.10% in propylene glycol), the target compound is consistently characterized as 'roasted, meaty, burnt, fatty, sulfurous' . In contrast, 2-Mercapto-3-butanol is described as having a 'sulfureous, roasted meat, alliaceous, sauteed onion and garlic' character with prominent 'catty, ribes-like, with tropical and meaty notes' . This represents a clear divergence in primary sensory descriptors, with the target compound emphasizing savory/fatty depth over pungent alliaceous and fruity notes.
| Evidence Dimension | Sensory Character Profile (Odor/Taste) |
|---|---|
| Target Compound Data | Roasted, meaty, burnt, fatty, sulfurous, brothy |
| Comparator Or Baseline | 2-Mercapto-3-butanol (FEMA 3502): Sulfureous, roasted meat, alliaceous, onion, garlic, with catty, ribes-like, tropical notes |
| Quantified Difference | Qualitative divergence: Primary descriptor shift from 'fatty/savory' to 'alliaceous/tropical'. |
| Conditions | 0.10% solution in propylene glycol (standard industry evaluation medium). |
Why This Matters
This organoleptic divergence prevents direct substitution; the target compound provides a distinct savory depth unattainable with simpler mercapto alcohols, which are better suited for fruit and onion applications.
